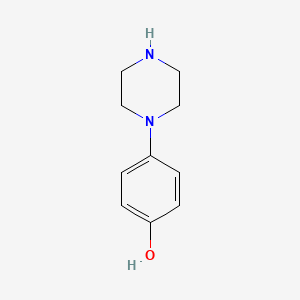

1-(4-Hydroxyphenyl)piperazine

描述

Significance in Medicinal Chemistry Research

The importance of 1-(4-hydroxyphenyl)piperazine in medicinal chemistry is rooted in its role as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a foundation for the development of diverse classes of drugs. researchgate.net The this compound moiety is a key component in numerous biologically active compounds, influencing their pharmacokinetic and pharmacodynamic profiles. researchgate.netresearchgate.net

The hydroxyphenyl group is particularly important as it can participate in hydrogen bonding, a crucial interaction for binding to biological receptors and enzymes. helyspecialitychemicals.com This functional group also serves as a versatile handle for further chemical modifications, such as etherification or esterification, allowing for the synthesis of a library of derivatives with fine-tuned properties. helyspecialitychemicals.com The piperazine (B1678402) ring itself contributes to the molecule's solubility, basicity, and conformational flexibility, which are desirable characteristics for drug candidates. researchgate.net

Research has demonstrated the utility of this compound and its derivatives in several therapeutic areas:

Neurological Disorders: The compound is a key intermediate in the synthesis of drugs for conditions like anxiety, depression, and schizophrenia. Its structural similarity to other bioactive molecules enables it to interact with neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576) receptors. helyspecialitychemicals.com

Antifungal Agents: It serves as a precursor in the synthesis of potent antifungal drugs, including the triazole antifungal posaconazole (B62084) and the azole antifungal ketoconazole (B1673606) (via its acetylated form). iucr.org

Tyrosinase Inhibitors: A derivative, 4-(4-hydroxyphenyl)piperazin-1-ylmethanone (MehT-3), has been identified as a potent inhibitor of both mushroom and human tyrosinases. rsc.org This has applications in dermatology for treating hyperpigmentation. rsc.org

The research findings below highlight the diverse biological activities of compounds derived from this compound.

Table 1: Tyrosinase Inhibitory Activity of MehT-3

| Compound | Source Organism | IC₅₀ (µM) |

| 4-(4-hydroxyphenyl)piperazin-1-ylmethanone (MehT-3) | Agaricus bisporus (Mushroom) | 3.52 |

| 4-(4-hydroxyphenyl)piperazin-1-ylmethanone (MehT-3) | Human | 5.4 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of a this compound derivative against tyrosinase from two different sources, indicating its potential as an inhibitor of melanin (B1238610) production. Data sourced from rsc.org.

Table 2: Antimicrobial Activity of 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) Derivatives

| Compound Code | Target Organism | Activity Level |

| RC-2, 3, 4, 7, 10 | Bacillus subtilis | Sensitive |

| RC-2, 3, 4, 7, 10 | Proteus vulgaris | Sensitive |

| RC-1, 3, 10 | Aspergillus niger | Highly Effective |

This table summarizes the antibacterial and antifungal efficacy of chalcone (B49325) derivatives synthesized from 1-acetyl-4-(4-hydroxyphenyl)piperazine. Data sourced from afjbs.com.

Historical Context of Piperazine Derivatives in Drug Discovery

The journey of piperazine in medicine began in the early 20th century when it was introduced as a treatment for parasitic worm infections (anthelmintic). wikipedia.orgnih.gov Its mode of action involves paralyzing parasites by acting as an agonist on their GABA receptors, which differs from the vertebrate isoform, allowing for selective toxicity. wikipedia.org

Over the decades, the role of the piperazine scaffold has expanded dramatically. It is now recognized as one of the most important heterocyclic moieties in drug discovery, present in a vast number of approved drugs across a wide spectrum of therapeutic areas. researchgate.netnih.gov This includes treatments for cancer (e.g., imatinib), central nervous system disorders, and infectious diseases. researchgate.netresearchgate.net

The concept of "privileged structures," first proposed in the late 1980s, helped to explain the frequent appearance of certain molecular frameworks, like piperazine, in successful drugs. researchgate.nettandfonline.com The piperazine ring's unique combination of features—its two basic nitrogen atoms, its ability to adopt a stable chair conformation, and its capacity to be substituted at two distinct points—makes it an exceptionally versatile building block. researchgate.netresearchgate.net These characteristics allow medicinal chemists to systematically modify a lead compound to optimize its solubility, permeability, metabolic stability, and target-binding affinity. researchgate.net The N-arylpiperazine moiety, in particular, is a well-known pharmacophore for targeting central nervous system receptors, such as serotonergic and dopaminergic receptors. nih.gov The continuous exploration of piperazine-containing compounds underscores their enduring importance in the development of new medicines. researchgate.netnih.gov

Structure

3D Structure

属性

IUPAC Name |

4-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEOAEVZTOQXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205197 | |

| Record name | p-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-48-8 | |

| Record name | 1-(4-Hydroxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56621-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(1-Piperazinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056621488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(1-piperazinyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-Piperazinyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2SA24RA7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 1-(4-Hydroxyphenyl)piperazine

The synthesis of the this compound core structure can be achieved through various advanced methodologies, including the formation of the piperazine (B1678402) ring via cyclization and the subsequent functionalization of the phenyl group.

Cyclization Approaches for Piperazine Ring Formation

One notable approach to constructing the piperazine ring involves a multi-step synthesis commencing from diethanolamine. dissertationtopic.net This method generates the piperazine core, which can then be further modified. A key intermediate, 1-(4-methoxyphenyl)piperazine (B173029), is synthesized in a one-pot method from diethanolamine. This intermediate is crucial for producing asymmetrically N,N'-diarylated piperazines.

A common synthetic pathway involves the following transformations:

Diethanolamine is reacted with hydrobromic acid to synthesize bis(2-bromoethyl)amine. dissertationtopic.netgoogle.com

The resulting product undergoes cyclization with p-anisidine in the presence of butanol and sodium carbonate to yield 1-(4-methoxyphenyl)piperazine dihydrochloride. dissertationtopic.net

This intermediate can then be N'-arylated with reagents like p-chloronitrobenzene. dissertationtopic.net

The final step involves demethylation of the methoxy group to afford the desired 4-hydroxyphenyl moiety. dissertationtopic.net

| Starting Material | Reagents | Intermediate | Final Product (Derivative) | Reference |

| Diethanolamine | 1. HBr 2. p-Anisidine, Butanol, Na2CO3 | 1-(4-Methoxyphenyl)piperazine | 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine | dissertationtopic.net |

Functionalization of the Phenyl Moiety

The phenyl ring of this compound serves as a template for the introduction of various functional groups, leading to the creation of disubstituted derivatives. Electrochemical synthesis has been explored as a method to react 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) with different nucleophiles, allowing for the introduction of diverse functionalities onto the phenyl ring.

Derivatization Strategies for Analog Synthesis

The reactivity of the piperazine ring and the hydroxyl group of this compound allows for a multitude of derivatization strategies, including N-acetylation, N-alkylation, and modifications of the hydroxyl group.

N-Acetylation of the Piperazine Ring

N-acetylation of the piperazine ring is a common transformation in the synthesis of derivatives. This can be achieved by treating 4-(1-piperazinyl)phenol or its salts with an acetylating agent.

One documented method involves the reaction of 4-(1-piperazinyl)phenol dihydrobromide with acetic anhydride in the presence of potassium carbonate and 1,4-dioxane as a solvent. prepchem.com The mixture is refluxed for three days, and after workup, 1-acetyl-4-(4-hydroxyphenyl)piperazine is obtained. prepchem.com An improved method utilizes an alcohol-water solvent system for the acetylation of 4-hydroxyphenylpiperazine dihydrobromide, which has been shown to enhance product yield and purity. google.comwipo.intsemanticscholar.orggoogle.com This approach can achieve yields of over 80%. wipo.intsemanticscholar.orggoogle.com

| Starting Material | Acetylating Agent | Base/Solvent | Product | Yield | Melting Point | Reference |

| 4-(1-Piperazinyl)phenol dihydrobromide | Acetic anhydride | K2CO3 / 1,4-Dioxane | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | ~27% | 181.3 °C | google.comprepchem.com |

| 4-Hydroxyphenyl piperazine dihydrobromide | Acetic anhydride | Alkali / Alcohol-water | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | >80% | 180-185 °C | wipo.intsemanticscholar.orggoogle.comsigmaaldrich.com |

A library of (4-(4-hydroxyphenyl)piperazin-1-yl)methanone derivatives has also been synthesized by coupling 4-piperazin-1-yl phenol with various benzoyl chlorides in the presence of N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). nih.gov Alternatively, benzoic acid derivatives can be coupled using N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and triethylamine (TEA) in DMF. nih.gov

| Starting Material | Coupling Reagent | Base / Solvent | Product Type |

| 4-Piperazin-1-yl phenol | Benzoyl chlorides | DIPEA / DMF | (4-(4-Hydroxyphenyl)piperazin-1-yl)methanone derivatives |

| 4-Piperazin-1-yl phenol | Benzoic acids / HBTU | TEA / DMF | (4-(4-Hydroxyphenyl)piperazin-1-yl)methanone derivatives |

Alkylation of the Piperazine Nitrogen

The secondary amine in the piperazine ring is susceptible to alkylation, allowing for the introduction of various alkyl and aryl groups. While specific examples focusing solely on the alkylation of this compound are not detailed in the provided context, the general principles of N-alkylation of piperazines are well-established. Such reactions typically involve the use of alkyl halides in the presence of a base. The synthesis of 1-(4-substituted phenyl)piperazine hydrochlorides has been reported, indicating the feasibility of introducing substituted phenyl groups onto the piperazine nitrogen. researchgate.net

Modifications of the Hydroxyl Group

The phenolic hydroxyl group on the phenyl ring presents another site for chemical modification. These modifications can alter the compound's physicochemical properties. The synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine involves a multi-step process that includes the use of a protecting group for the hydroxyl moiety, such as conversion to a tetrahydropyranyl ether, which is later removed. patsnap.com This indicates that the hydroxyl group can be manipulated to achieve desired synthetic outcomes.

Pharmacological Investigations and Mechanisms of Action

Ligand-Receptor Interactions

The arylpiperazine moiety is a well-established pharmacophore known to interact with a variety of G protein-coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors. nih.gov

Derivatives of 1-(4-Hydroxyphenyl)piperazine are recognized for their affinity for serotonin (B10506) (5-HT) receptors. The broader class of arylpiperazines has been extensively studied for its interaction with multiple 5-HT receptor subtypes. While specific binding affinity data for the parent compound this compound at 5-HT1B/1C receptors is not detailed in available literature, the behavior of related structures provides significant insight. For instance, N4-substitution of simple arylpiperazines is a known strategy to modify affinity, often enhancing it for 5-HT1A sites while potentially decreasing it for 5-HT1B sites.

Furthermore, research into more complex derivatives has revealed high affinity for other serotonin receptor subtypes. For example, the arylpiperazine derivative N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211) shows nanomolar affinity for human 5-HT7 receptors, with lower, but still significant, affinity for 5-HT1A receptors (Ki = 188–379 nmol/L). nih.gov Studies on 1,3,5-triazine-methylpiperazine derivatives also show significant affinity and selectivity for the 5-HT6 receptor subtype. researchgate.net This body of evidence suggests that the this compound scaffold is a versatile base for developing ligands with specific serotonin receptor profiles.

The interaction of arylpiperazine derivatives with dopamine (B1211576) receptors is a critical aspect of their pharmacological profile, particularly for compounds developed as antipsychotics. nih.gov While comprehensive binding data for this compound itself is limited, studies on its derivatives indicate interactions with the D2-like receptor family. For instance, the derivative LP-211, known for its high affinity for 5-HT7 receptors, also displays a binding affinity (Ki) of 142 nmol/L for D2 receptors. nih.gov The affinity of various antipsychotic drugs for D2 and D3 receptors is a key determinant of their therapeutic action and side-effect profile. researchgate.netresearchgate.net The general structure of this compound makes it a relevant scaffold for ligands targeting these receptors.

Studies focused on modifying this interaction to improve selectivity have shown that structural changes to the arylpiperazine core can significantly alter the adrenergic binding profile. nih.gov For a series of phenylpiperazine-hydantoin derivatives, many compounds exhibited high affinity (Ki < 100 nM) for α1-ARs, with the most active compound showing a Ki of 11.9 nM. nih.gov This indicates that the this compound structure is predisposed to adrenergic receptor interaction, a factor that must be considered in the design of selective ligands.

The interaction of piperazine (B1678402) derivatives with the GABAergic system, the primary inhibitory network in the brain, has been investigated. Studies on a range of piperazine derivatives have demonstrated a novel mechanism of action involving the antagonism of the human α1β2γ2 GABAA receptor. nih.gov Various substituted phenylpiperazines, including chlorophenylpiperazines and methoxyphenylpiperazines, were shown to inhibit GABA-evoked ion currents in a concentration-dependent manner. nih.gov Specifically, chlorophenylpiperazines were identified as the most potent GABAA receptor antagonists in the tested series. nih.gov This antagonistic action at GABAA receptors by the broader piperazine class suggests a potential for this compound to modulate the GABAergic system, likely as an antagonist rather than an agonist.

Enzyme Modulation and Inhibition Studies

Beyond receptor interactions, this compound and its derivatives have been evaluated for their ability to modulate the activity of specific enzymes.

A significant area of research for this compound has been in the development of tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. researchgate.netresearchgate.net

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were designed, synthesized, and evaluated for their inhibitory activity against mushroom tyrosinase. researchgate.net The research found that these compounds displayed potent, competitive inhibition. The inhibitory activity (IC50) varied based on the substitution on the aroyl moiety, with values ranging from 1.5 to 82.4 μM. researchgate.net The most effective inhibitors were those with hydrophobic ortho-substituents on the aroyl group. researchgate.net Another study focusing on 2-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone derivatives also identified a potent inhibitor with an IC50 value of 3.80 μM. researchgate.net

Docking simulations suggest that the hydroxyphenyl group is crucial for activity, as it can bind to the deep part of the enzyme's active site with the hydroxy group oriented towards the copper ions. researchgate.net These findings establish the this compound scaffold as a promising foundation for the development of novel and potent tyrosinase inhibitors.

| Compound Class | Inhibitory Activity (IC50) Range | Most Potent Derivative IC50 | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives | 1.5 - 82.4 μM | 1.5 μM | Competitive | researchgate.net |

| 2-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone derivatives | Not specified | 3.80 μM | Not specified | researchgate.net |

Cytochrome P450 Enzyme Modulation

Direct enzymatic studies on the interaction between this compound and Cytochrome P450 (CYP450) enzymes have not been extensively reported in the available scientific literature. However, the broader class of piperazine-containing compounds has been identified as capable of modulating CYP450 activity.

Notably, certain substituted piperazine derivatives have been shown to be mechanism-based inactivators (MBIs) of major human CYP450 isoforms, including CYP3A4 and CYP2D6. For instance, the piperazine-containing compounds SCH 66712 and EMTPP have been identified as potent inactivators of both CYP3A4 and CYP2D6. nih.govresearchgate.net This inactivation is concentration-dependent, time-dependent, and requires NADPH. nih.gov For SCH 66712, this process involves a type I binding to the CYP3A4 enzyme with a spectral binding constant (Ks) of 42.9 ± 2.9 µM. nih.govresearchgate.net Such interactions are critical, as CYP3A4 is responsible for the metabolism of a vast number of pharmaceuticals, and its inhibition can lead to significant drug-drug interactions. nih.gov Another compound, the piperazine derivative nefazodone, along with its metabolites, has been shown to be a potent inhibitor of the CYP3A4 isoform. nih.gov

Given that the piperazine ring is a common structural feature in these identified CYP450 inhibitors, it is plausible that this compound could also interact with these enzymes. However, without direct experimental evidence, its specific effects, whether inhibitory or inductive, and the isoforms it may target remain speculative.

Heat Shock Protein 90 (Hsp90) Inhibition

The 1-phenylpiperazine (B188723) scaffold, particularly with a hydroxyl group on the phenyl ring, is a recognized structural feature in the development of Heat Shock Protein 90 (Hsp90) inhibitors. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling. nih.govnih.gov Its inhibition leads to the degradation of these client proteins, making it a key target in cancer therapy.

In a structure-based virtual screening study, four potent Hsp90 inhibitors, designated HP-1, HP-2, HP-3, and HP-4, were identified. These compounds demonstrated significant inhibitory activity against the Hsp90 protein. The most potent of these, HP-4, exhibited an IC₅₀ value of 17.64 ± 1.45 nM. researchgate.net This was approximately 7.7 times more potent than the positive control inhibitor, MPC-3100, which had an IC₅₀ of 136.16 ± 4.27 nM. researchgate.net The inhibitory activities of these compounds underscore the potential of this chemical class to effectively target Hsp90.

Table 1: In vitro inhibitory activities of compounds HP-1, HP-2, HP-3, and HP-4 against Hsp90 protein, with MPC-3100 as a positive control. Data sourced from a study on potent Hsp90 inhibitors. researchgate.net

Signal Transduction Pathway Analysis

The function of Hsp90 is intrinsically linked to the regulation of cellular signal transduction. nih.gov As a chaperone, Hsp90 is essential for the conformational maturation and stability of a wide array of client proteins, which include critical components of signaling pathways such as protein kinases and transcription factors. nih.govhsp90.ca Consequently, the inhibition of Hsp90 by compounds containing the this compound scaffold can profoundly disrupt these pathways.

Hsp90 client proteins are central to pathways governing cell proliferation, survival, and differentiation. researchgate.net Key examples include AKT, RAF-1, HER2, and EGFR. researchgate.net By inhibiting Hsp90, the stability of these proteins is compromised, leading to their degradation via the proteasome and the subsequent downregulation of their respective signaling cascades. hsp90.ca

Furthermore, research has demonstrated a specific role for Hsp90 inhibition in modulating inflammatory pathways. Hsp90 inhibitors have been shown to suppress pyroptosis, a form of inflammatory cell death, in THP-1 cells. researchgate.netnih.govnih.gov This suppression is achieved by interfering with the inflammasome/Caspase-1/GSDMD signal pathway. researchgate.netnih.govnih.gov The mechanism involves compromising the protein stability of NLRP3, a critical component of the inflammasome, leading to its degradation. nih.gov This finding highlights a distinct signal transduction pathway that can be modulated by Hsp90 inhibitors, indicating a potential role for this compound-based compounds in regulating inflammatory responses.

Table of Compounds

Metabolic Studies and Pharmacokinetics

In vivo Metabolism of 1-(4-Hydroxyphenyl)piperazine and Analogs

This compound, also known as 4-(1-Piperazinyl)phenol, is a principal metabolite of various precursor compounds, most notably 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP). nih.govtandfonline.comresearchgate.net In vivo studies, particularly in rat models, have demonstrated that MeOPP is extensively metabolized, with the primary reaction being O-demethylation to form this compound. nih.govtandfonline.comresearchgate.netnih.gov This conversion is a major metabolic step, indicating that the biological activity and clearance of MeOPP are heavily dependent on the formation of its hydroxylated analog. nih.govtandfonline.com

Beyond simple O-demethylation, the metabolism of MeOPP also involves the degradation of the piperazine (B1678402) moiety itself. nih.govtandfonline.com The resulting this compound is then subject to further biotransformation. Generally, 1-aryl-piperazine metabolites like this one are biotransformed through oxidation, leading to hydroxylated products that are subsequently excreted as conjugates. nih.gov The concentrations of these arylpiperazine metabolites can vary significantly compared to their parent compounds, reflecting individual differences in metabolic enzyme activity. nih.gov

Other arylpiperazine derivatives also undergo similar metabolic transformations. For instance, 1-(2-pyrimidinyl)-piperazine (1-PP), a major metabolite of drugs like buspirone, is converted to 5-hydroxy-1-(2-pyrimidinyl)-piperazine (HO-1-PP). nih.gov Similarly, m-chlorophenylpiperazine (mCPP) is metabolized to p-hydroxy-mCPP (OH-mCPP). nih.gov These examples highlight a common metabolic theme of hydroxylation for the arylpiperazine class, a process central to the pharmacokinetics of this compound itself, whether formed as a metabolite or administered directly.

Identification of Key Metabolic Enzymes (e.g., Cytochrome P450 Isoforms like CYP2D6)

The biotransformation of arylpiperazine compounds is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with one isoform, CYP2D6, playing a crucial role. nih.govmdpi.com Research has conclusively identified the polymorphically expressed CYP2D6 as the main enzyme responsible for the O-demethylation of MeOPP to this compound. nih.govtandfonline.com

Studies using human liver microsomes (HLMs) and cDNA-expressed human CYP enzymes have confirmed this. nih.govtandfonline.com The catalytic activity shows classic Michaelis-Menten kinetics. The specific inhibitor of CYP2D6, quinidine (B1679956), has been shown to significantly inhibit the formation of this compound from MeOPP in a concentration-dependent manner. nih.govtandfonline.comnih.gov For example, quinidine at concentrations of 1 µM and 3 µM inhibited the formation of the metabolite by 71.9% and 98.5%, respectively. nih.govtandfonline.com Furthermore, metabolism studies using liver microsomes from individuals genotyped as CYP2D6 poor metabolizers showed significantly lower rates of O-demethylation compared to pooled microsomes representing a general population. nih.govtandfonline.com

The central role of CYP2D6 is not limited to MeOPP. This enzyme is also responsible for the p-hydroxylation of mCPP and the 5-hydroxylation of 1-PP. nih.govnih.gov The consistent involvement of CYP2D6 across various arylpiperazine analogs underscores its importance in the metabolism and clearance of this entire class of compounds, including this compound. nih.gov

Table 1: Kinetic Parameters for CYP2D6-Mediated Metabolism of Arylpiperazine Analogs

| Substrate | Metabolite | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) |

| 1-(4-methoxyphenyl)piperazine (MeOPP) | This compound | cDNA-expressed CYP2D6 | 48.34 ± 14.48 | 5.44 ± 0.47 (pmol/min/pmol CYP) |

| 1-(4-methoxyphenyl)piperazine (MeOPP) | This compound | Pooled Human Liver Microsomes (pHLM) | 204.80 ± 51.81 | 127.50 ± 13.25 (pmol/min/mg protein) |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | 5-hydroxy-1-(2-pyrimidinyl)-piperazine | Human Liver Microsomes (HLMs) | 171 | 313 (pmol/min/mg protein) |

Data sourced from multiple studies. nih.govtandfonline.comnih.gov

Metabolic Pathways and Metabolite Profiling

The primary metabolic pathway leading to the formation of this compound is the CYP2D6-catalyzed O-demethylation of its precursor, MeOPP. nih.govtandfonline.com Following its formation, this compound can undergo further metabolic changes.

Metabolite profiling in rat urine after administration of MeOPP has identified not only the parent drug and its primary metabolite, this compound, but also 4-hydroxyaniline. nih.gov This suggests that a subsequent metabolic step involves the degradation of the piperazine ring. The general metabolic route for arylpiperazines involves this initial oxidation (often hydroxylation or demethylation), followed by conjugation of the newly formed hydroxyl groups to enhance water solubility and facilitate excretion. nih.gov

Phase I Metabolism: O-demethylation of the methoxy-analogs (like MeOPP) to the core compound, this compound. This reaction is primarily mediated by CYP2D6. nih.govtandfonline.com For other analogs, direct aromatic hydroxylation is a key step, also catalyzed by CYP2D6. nih.govnih.gov

Further Phase I Metabolism: Subsequent degradation of the piperazine structure, potentially leading to metabolites such as 4-hydroxyaniline. nih.gov

Phase II Metabolism: Conjugation of the phenolic hydroxyl group of this compound with moieties such as glucuronic acid or sulfate (B86663) to form highly polar conjugates that are readily eliminated from the body. nih.gov

This multi-step process is crucial for the detoxification and elimination of this compound and its parent compounds from the system.

Structure Activity Relationship Sar Studies

Impact of Phenyl Substituents on Biological Activity

Modifications to the phenyl ring of the 1-(4-Hydroxyphenyl)piperazine scaffold have been shown to significantly influence the biological activity of its derivatives. The nature, position, and size of substituents can alter the compound's interaction with biological targets, thereby affecting its potency and efficacy.

One area of investigation has been the development of tyrosinase inhibitors. nih.govnih.gov A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were synthesized and assayed for their inhibitory effects against tyrosinase from Agaricus bisporus (AbTYR). nih.govnih.gov The parent compound, 4-(1-piperazinyl)phenol, showed moderate activity. researchgate.net However, the introduction of an aroyl moiety on the nitrogen atom of the piperazine (B1678402) ring led to significant variations in inhibitory potency. The research found that compounds with selected hydrophobic ortho-substituents on the aroyl moiety exhibited the most potent inhibitory activity, with IC50 values in the low micromolar range (1.5–4.6 μM), surpassing the reference compound kojic acid (IC50=17.8 μM). nih.govnih.govresearchgate.net In contrast, the unsubstituted aroyl derivative and its 4-phenyl-substituted counterpart displayed poor activity. nih.gov This suggests that specific hydrophobic substituents at the ortho position of the aroyl ring are crucial for enhancing tyrosinase inhibition.

Another study focused on the acaricidal activity of phenylpiperazine derivatives. nih.gov In a series of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives, modifications were made at the 4-position of the piperazine ring. While this study does not directly involve a 4-hydroxyphenyl group, it highlights the importance of the substitution pattern on the phenyl ring for biological activity. The findings indicated that 4-substituted derivatives generally exhibited good acaricidal activity against Tetranychus urticae. nih.gov Specifically, 4-acyl derivatives showed potent activity, with the acetyl derivative providing complete control at a low concentration. nih.gov This underscores the principle that substituents on the phenyl ring are key determinants of the biological profile of piperazine-containing compounds. nih.gov

Table 1: Impact of Phenyl Substituents on Tyrosinase Inhibition

| Compound | Substituent (R) on Aroyl Moiety | IC50 (μM) against AbTYR |

|---|---|---|

| 1 | H | 28.9 |

| 2 | Unsubstituted Phenyl | 73.2 |

| 3 | 4-Phenylphenyl | 128.3 |

| Series with ortho-substituents | Various hydrophobic groups | 1.5 - 4.6 |

| Kojic Acid (Reference) | - | 17.8 |

Data sourced from studies on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives. nih.govresearchgate.net

Role of Piperazine Ring Modifications on Receptor Selectivity

The piperazine ring is a common scaffold in medicinal chemistry due to its versatile nature, allowing for modifications at its nitrogen atoms which can significantly influence receptor selectivity and pharmacokinetic properties. nih.govresearchgate.net

Studies on 1-substituted 4-(3-hydroxyphenyl)piperazines have demonstrated their potential as pure opioid receptor antagonists. nih.gov In this series, the piperazine ring serves as a key structural element. The substitution at the N-1 position of the piperazine ring was found to be critical for antagonist activity at μ, δ, and κ opioid receptors. For instance, the piperazine analogue without a methyl substituent on the piperazine ring itself was identified as a pure opioid receptor antagonist with nanomolar potencies. nih.gov This is in contrast to the corresponding N-methyl 4-(3-hydroxyphenyl)piperidine (B9838) series, where the absence of a methyl group on the ring leads to agonist activity. nih.gov This highlights that the piperazine core, compared to a piperidine (B6355638) core, can confer distinct pharmacological properties, leading to pure antagonist effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used in drug discovery to correlate the chemical structure of compounds with their biological activities. fiveable.mejocpr.com This approach develops mathematical models to predict the activity of new, unsynthesized compounds based on their structural features. fiveable.mewikipedia.org

A QSAR model is represented by a mathematical equation: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In the context of this compound derivatives, QSAR models can be developed to predict their efficacy against various biological targets. The process involves several key steps: collecting a dataset of compounds with known activities, calculating molecular descriptors that quantify various aspects of their structure (e.g., lipophilicity, electronic properties, size, and shape), building a mathematical model using statistical methods like multiple linear regression or machine learning algorithms, and validating the model's predictive power. jocpr.comlongdom.org

While specific QSAR studies focused solely on this compound were not detailed in the provided context, the principles of QSAR are widely applicable. For instance, in designing novel tyrosinase inhibitors based on this scaffold, a QSAR model could identify the key descriptors of the aroyl moiety substituents (as discussed in section 5.1) that correlate with higher inhibitory activity. nih.gov Such models can guide the rational design of new derivatives with potentially improved potency by predicting their activity before synthesis, thus saving time and resources. fiveable.me

Molecular Docking and Computational Studies for Receptor Binding

Molecular docking and other computational methods are invaluable tools for elucidating the binding modes of ligands within the active sites of their target receptors, providing a molecular basis for observed structure-activity relationships. rsc.orgresearchgate.net

For derivatives of this compound, docking studies have provided significant insights into their interactions with various receptors. In the study of tyrosinase inhibitors, docking simulations predicted the binding mode of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives into the catalytic site of both Agaricus bisporus tyrosinase (AbTYR) and a modeled human tyrosinase. nih.govnih.govresearchgate.net These simulations suggested that the 4-hydroxyphenyl moiety binds deep within the active site, with the hydroxyl group oriented toward the catalytic copper ions. researchgate.net The piperazine core helps to correctly orient the two key pharmacophoric elements: the hydroxyphenyl fragment and the substituted aromatic tail. nih.gov

In another study, computational tools were used to identify 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ) as a potential ligand for the sigma-1 receptor (s1R), which is overexpressed in various cancers. rsc.org Docking and molecular dynamics (MD) simulations of its fluoroethoxy analogue, FEt-PPZ, showed a stable complex with the s1R. The simulations revealed key intermolecular interactions, including an electrostatic interaction between the cationic amine of the piperazine and the amino acid residue Glu172, which is crucial for ligand binding at the s1R active site. rsc.org

Similarly, molecular docking studies were employed to investigate the anti-inflammatory and antidiabetic potential of N-phenyl piperazine derivatives. biomedpharmajournal.org The studies assessed the interactions of these compounds with the α-amylase enzyme, revealing that specific derivatives exhibited strong binding energies and notable inhibition constants, which correlated with their in vitro activity. biomedpharmajournal.org These computational approaches not only help in understanding the mechanism of action but also guide the optimization of lead compounds by predicting how structural modifications might enhance receptor binding. nih.gov

Preclinical Efficacy and Therapeutic Potential

Investigations in Neurological Disorders Models

Derivatives of 1-(4-hydroxyphenyl)piperazine have shown significant promise in preclinical models of neurological disorders, demonstrating effects that suggest potential therapeutic applications in depression, anxiety, and psychosis.

Antidepressant-like Effects

The potential antidepressant effects of this compound derivatives are often evaluated in rodent models of depression, such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect. Studies on various arylpiperazine derivatives have demonstrated their ability to reduce immobility time, suggesting an antidepressant potential. nih.govmdpi.comresearchgate.net The mechanism underlying these effects is often linked to the modulation of serotonergic and other neurotransmitter systems. For instance, some piperazine (B1678402) compounds have been shown to interact with serotonin (B10506) receptors, which are key targets for many antidepressant drugs. nih.govnih.gov

Table 1: Representative Antidepressant-like Activity of Phenylpiperazine Derivatives in Preclinical Models

| Compound/Derivative | Animal Model | Test | Key Finding |

|---|---|---|---|

| Phenylpiperazine Derivative LQFM005 | Mice | Forced Swim Test (FST) | Decreased immobility time, suggesting an antidepressant-like effect. researchgate.net |

| Xanthone Piperazine Derivative HBK-6 | Mice | Forced Swim Test (FST) | Reduced immobility time, with effects mediated through the serotonergic system. nih.gov |

Anxiolytic Properties

The anxiolytic, or anxiety-reducing, potential of this compound derivatives has been investigated using standard behavioral paradigms in rodents, including the Elevated Plus Maze (EPM) and the light-dark box test. The EPM test assesses anxiety by measuring the animal's willingness to explore the open, exposed arms of the maze versus the enclosed, protected arms. An increase in the time spent in the open arms is considered a marker of anxiolytic activity. Similarly, in the light-dark box test, anxiolytic compounds typically increase the time spent in the brightly lit chamber.

Several studies on arylpiperazine derivatives have reported significant anxiolytic-like effects in these models. nih.govnih.gov For example, new arylpiperazine derivatives have been shown to increase the time spent in the open arms of the EPM, an effect that is often mediated by interactions with serotonin 5-HT1A receptors. researchgate.netnih.gov

Table 2: Anxiolytic-like Effects of Arylpiperazine Derivatives in Preclinical Models

| Compound/Derivative | Animal Model | Test | Key Finding |

|---|---|---|---|

| Arylpiperazine Derivatives 4p and 3o | Not Specified | Elevated Plus-Maze (EPM) | Confirmed anxiolytic effects, suggested to involve 5-HT1A receptors. nih.gov |

| Phenylpiperazine Derivative LQFM005 | Mice | Elevated Plus-Maze (EPM) | Increased time spent in the open arms, indicating an anxiolytic-like effect. researchgate.net |

Antipsychotic Potential

The antipsychotic potential of derivatives of this compound is often assessed by their ability to antagonize dopamine (B1211576) D2 receptors and to mitigate behaviors induced by dopamine agonists, such as apomorphine-induced stereotypy and climbing in rodents. researchgate.netijrrjournal.comcpn.or.kr Atypical antipsychotic agents are also characterized by a lower propensity to induce catalepsy, a state of motor immobility, which is a common side effect of older antipsychotic drugs. researchgate.netsemanticscholar.org

Research has shown that certain piperazine derivatives exhibit potent dopamine D2 receptor antagonism, a key mechanism for antipsychotic action. ijrrjournal.comnih.gov In preclinical models, these compounds have been effective in reducing apomorphine-induced climbing and stereotyped behaviors, which are considered predictive of antipsychotic efficacy. researchgate.netcpn.or.krresearcher.life The evaluation of these compounds in catalepsy tests helps in distinguishing potentially atypical antipsychotics with a more favorable side effect profile. researchgate.net

Table 3: Antipsychotic-like Activity of Piperazine Derivatives in Preclinical Models

| Compound/Derivative | Animal Model | Test | Key Finding |

|---|---|---|---|

| Aryloxypropyl Piperazine Derivatives | Mice | Apomorphine-induced mesh climbing and stereotypy | Displayed good efficacy with an atypical profile. researchgate.net |

| 1-Naphthylpiperazine Derivatives | Rat | Behavioral models predictive of antipsychotic activity | Showed a profile indicative of an antipsychotic agent with a low propensity for extrapyramidal side effects. nih.gov |

Antimicrobial Research Applications

Beyond their effects on the central nervous system, derivatives of this compound have been investigated for their potential as antimicrobial agents. These studies have revealed promising activity against both fungal and bacterial pathogens.

Antifungal Activity Assessment (e.g., against Candida albicans)

Several studies have focused on the antifungal properties of this compound derivatives, particularly against Candida albicans, a common cause of fungal infections in humans. nih.govacgpubs.orgresearchgate.netmanipal.eduijbpas.comnih.govresearchgate.net The antifungal activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of the microorganism.

Research has shown that various piperazine derivatives can inhibit the growth of C. albicans and, in some cases, interfere with its virulence factors, such as the transition from yeast to hyphal form, which is crucial for its pathogenicity. nih.govnih.gov For instance, (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives have been found to suppress the virulence of C. albicans by interfering with this morphological transition. nih.govnih.gov

Table 4: Antifungal Activity of Piperazine Derivatives against Candida albicans

| Compound/Derivative | Target Organism | Key Finding |

|---|---|---|

| (1-aryloxy-2-hydroxypropyl)-phenylpiperazine derivatives | Candida albicans | Suppressed virulence by interfering with morphological transition. nih.govnih.gov |

| Piperazine derivatives | Candida albicans and other fungi | Many synthesized compounds showed significant antifungal properties. acgpubs.orgresearchgate.net |

| Piperazine derivatives | Candida albicans | Integration of piperazine with other heterocyclic rings has led to new antifungal agents. manipal.edu |

| Substituted phenyl acetamide (B32628) piperazine compounds | Candida albicans | Showed antifungal activity. ijbpas.com |

Antibacterial Effects

The antibacterial potential of this compound derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria. bioengineer.orgnih.govresearchgate.netijcmas.comnih.govinformahealthcare.comresearchgate.net The efficacy of these compounds is typically determined by their MIC values against various bacterial strains.

Studies have reported that piperazine derivatives can exhibit significant antibacterial activity. bioengineer.orgresearchgate.netijcmas.com For example, some synthesized N-alkyl and N-aryl piperazine derivatives have shown significant activity against bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The structural modifications of the piperazine core can influence the spectrum and potency of the antibacterial effects. bioengineer.orgnih.gov

Table 5: Representative Antibacterial Activity of Piperazine Derivatives

| Compound/Derivative | Bacterial Strain(s) | Key Finding |

|---|---|---|

| Substituted piperazine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli | Showed significant activity against bacterial strains. nih.gov |

| N-substituted-4-(4-methyl-piperazin-1-ylmethyl)benzamides | Staphylococcus epidermidis, Bacillus subtilis, Pseudomonas aeruginosa, Proteus vulgaris | Some compounds showed interesting antimicrobial activity against both Gram-positive and Gram-negative bacteria. informahealthcare.com |

| 1-[2-(aryl amino -2-oxoethyl ) - amino -4-(n-ethyl piperazine)] benzene (B151609) derivatives | S. aureus, E. coli | Some compounds were highly active against both Gram-positive and Gram-negative bacteria. researchgate.net |

| 4-substituted-1-(4-substituted phenyl)- piperazine derivatives | Gram-positive and Gram-negative bacteria | Investigated for antimicrobial activity. researchgate.net |

Anticancer Research and Antineoplastic Activities

The piperazine scaffold is a significant pharmacophore in the development of new therapeutic agents, with numerous derivatives being investigated for their potential anticancer properties. While direct preclinical studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the broader family of piperazine-containing compounds has shown considerable promise in anticancer research. The flexible binding nature of the piperazine ring allows it to interact with a variety of biological targets, making it a valuable building block in the design of novel antineoplastic agents. nih.govmdpi.com

Research into various arylpiperazine derivatives has revealed a range of anticancer activities, including the induction of apoptosis (programmed cell death), inhibition of the cell cycle, and interference with angiogenesis (the formation of new blood vessels that supply tumors). nih.gov These mechanisms are crucial in combating the uncontrolled proliferation of cancer cells.

Studies on piperazine derivatives have demonstrated their ability to induce apoptosis in tumor cells, a key characteristic of many effective anticancer drugs. nih.gov For instance, one study on a novel piperazine-containing compound, designated as PCC, showed a strong suppressive effect on human liver cancer cells, with IC50 values of 6.98 ± 0.11 µM and 7.76 ± 0.45 µM against SNU-475 and SNU-423 cell lines, respectively. nih.gov This compound was found to induce apoptosis through both intrinsic and extrinsic pathways, as evidenced by the release of mitochondrial cytochrome c and the activation of caspases. nih.gov

Furthermore, the antiproliferative effects of many piperazine-containing compounds are linked to their capacity to arrest the cell cycle, thereby halting the division of cancer cells. Some piperazine derivatives have also been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, skin, pancreas, and cervix. mdpi.com For example, certain 1-substituted-4-phenylpiperazine derivatives have been evaluated for their anticancer activities against MCF-7 (breast cancer) and C6 (rat brain glioma) cell lines, with some showing activity comparable to the standard anticancer drug 5-fluorouracil. mfd.org.mk

The structural versatility of the this compound molecule, with its reactive hydroxyphenyl group and piperazine ring, allows for a wide range of chemical modifications. This adaptability is a key reason why the piperazine scaffold is a focus of ongoing research in medicinal chemistry for the development of new and more effective anticancer therapies. nih.gov

Table 1: Cytotoxic Activity of Select Piperazine Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | IC50 Value (µM) | Reference |

| (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC) | SNU-475 (Human Liver Cancer) | 6.98 ± 0.11 | nih.gov |

| (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC) | SNU-423 (Human Liver Cancer) | 7.76 ± 0.45 | nih.gov |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives | MDA-MB468 (Human Breast Cancer) | 10.34–66.78 | unimi.it |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives | MCF7 (Human Breast Cancer) | 10.34–66.78 | unimi.it |

| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivative (C-4) | A-549 (Human Lung Carcinoma) | 33.20 | researchgate.net |

| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivative (C-5) | A-549 (Human Lung Carcinoma) | 21.22 | researchgate.net |

| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivative (C-4) | HCT-116 (Colon Cancer) | 11.33 | researchgate.net |

| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide Derivative (C-5) | HCT-116 (Colon Cancer) | 45.89 | researchgate.net |

Anti-melanogenic and Dermatological Applications

Derivatives of this compound have emerged as a promising class of compounds in the field of dermatology, particularly for their anti-melanogenic properties. Melanin (B1238610) is the primary pigment responsible for skin color, and its overproduction can lead to various hyperpigmentation disorders. A key enzyme in the synthesis of melanin is tyrosinase. nih.govunica.it The inhibition of this enzyme is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been synthesized and evaluated for their ability to inhibit tyrosinase activity. nih.govunica.itresearchgate.net In these studies, the parent compound, 4-(1-piperazinyl)phenol, which is another name for this compound, demonstrated a promising IC50 value of 28.9 µM against tyrosinase from Agaricus bisporus (AbTYR). unica.it This initial finding spurred the development of a range of derivatives with even greater potency. unica.it

The research revealed that the inhibitory activity of these compounds was significantly influenced by the nature of the substituents on the aroyl moiety. unica.itresearchgate.net Specifically, derivatives bearing hydrophobic ortho-substituents on the aroyl group exhibited the most potent inhibition of tyrosinase. unica.itresearchgate.net Several of these compounds displayed IC50 values in the low micromolar range, proving to be more potent than the well-known tyrosinase inhibitor, kojic acid (IC50 = 17.8 µM). nih.govunica.itresearchgate.net

Kinetic studies have shown that these (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives act as competitive inhibitors of the diphenolase activity of AbTYR. unica.itresearchgate.net This suggests that they bind to the active site of the enzyme, thereby preventing the natural substrate from binding and being converted to melanin precursors.

Crucially, the most promising of these compounds not only demonstrated potent enzymatic inhibition but also showed anti-melanogenic effects in a cellular model. nih.govunica.itresearchgate.net When tested on α-MSH-stimulated B16F10 melanoma cells, the best inhibitor was able to affect tyrosinase activity within the cells, confirming its potential for dermatological applications. nih.govunica.itresearchgate.net Furthermore, these active compounds displayed antioxidant activity and no cytotoxicity in MTT tests, which are important considerations for any compound intended for topical use. nih.govunica.itresearchgate.net

Table 2: Tyrosinase Inhibitory Activity of this compound and its Derivatives

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| 4-(1-Piperazinyl)phenol | Agaricus bisporus Tyrosinase (AbTYR) | 28.9 | unica.it |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives (general) | Agaricus bisporus Tyrosinase (AbTYR) | 1.5 - 82.4 | researchgate.net |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives with hydrophobic ortho-substituents | Agaricus bisporus Tyrosinase (AbTYR) | 1.5 - 4.6 | unica.itresearchgate.net |

| Kojic Acid (Reference Compound) | Agaricus bisporus Tyrosinase (AbTYR) | 17.8 | nih.govunica.itresearchgate.net |

Toxicological Assessments in Preclinical Research

In vitro Cytotoxicity Studies (e.g., MTT assays on cell lines)

In vitro cytotoxicity assays are fundamental in early-stage toxicological screening, providing insights into a compound's potential to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity. cabidigitallibrary.orgnih.gov

While direct MTT assay data for 1-(4-Hydroxyphenyl)piperazine is not extensively detailed in the reviewed literature, studies on its derivatives provide valuable insights. A series of synthesized (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were evaluated for their cytotoxic effects. These compounds were reported to display no cytotoxicity in MTT tests, suggesting that this particular chemical scaffold, under the tested conditions, does not significantly impair cell viability. nih.govresearchgate.net

However, research on a broader library of 1-phenylpiperazine (B188723) derivatives investigated in a Caco-2 cell model of the intestinal epithelium revealed important structure-toxicity relationships. This study found that substitutions on the phenyl ring significantly influence the compound's toxicity profile. Notably, the presence of a hydroxyl group on the phenyl ring was found to significantly increase toxicity compared to unsubstituted or aliphatically-substituted phenylpiperazines. nih.gov This finding suggests that this compound itself may exhibit higher cytotoxicity in certain cell models compared to other non-hydroxylated phenylpiperazine analogues.

Table 1: Cytotoxicity of Phenylpiperazine Derivatives in Caco-2 Cell Model nih.gov This table summarizes the observed relationship between chemical structure and toxicity.

| Compound/Substitution Type | Observed Toxicity in Caco-2 Cells |

| 1-Phenylpiperazine (Unsubstituted) | Baseline toxicity for comparison |

| Aliphatic Substitutions | Efficacy and toxicity profiles comparable to 1-phenylpiperazine |

| Hydroxyl Substitutions | Significantly increased toxicity |

| Primary Amine Substitutions | Significantly increased toxicity |

Genotoxicity Evaluations (e.g., Ames test, micronucleus test)

Genotoxicity testing assesses the potential of chemical compounds to damage genetic material (DNA), which can lead to mutations and potentially cancer. wikipedia.org The standard battery of tests includes the bacterial reverse mutation assay (Ames test) and the in vitro or in vivo micronucleus test.

Ames Test The Ames test is a widely used, rapid bacterial assay that evaluates a chemical's potential to cause gene mutations. criver.comeurofins.com.au It utilizes specific strains of bacteria, such as Salmonella typhimurium, that have a pre-existing mutation rendering them unable to synthesize an essential amino acid (e.g., histidine). wikipedia.org The test measures the ability of the chemical to cause a reverse mutation, allowing the bacteria to regain the ability to grow in a histidine-free medium. wikipedia.org

Specific Ames test results for this compound were not identified in the available literature. However, data for the parent compound, piperazine (B1678402), indicates a lack of mutagenic activity. A comprehensive risk assessment report concluded that piperazine and its salts did not induce point mutations in bacterial tests. europa.eu Based on these available data, piperazine itself is not considered to be genotoxic. europa.eu

Micronucleus Test The micronucleus test detects damage to chromosomes. nih.gov It identifies small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. nih.gov An increase in the frequency of micronuclei indicates that a compound may be clastogenic (causing chromosome breakage) or aneugenic (causing chromosome loss). frontiersin.org

Systemic Toxicity in Animal Models

Systemic toxicity studies in animal models are crucial for understanding the potential adverse effects of a substance on the entire organism. These studies help determine acute toxicity levels, such as the median lethal dose (LD50), and identify target organs for toxicity.

Data specific to this compound is limited, but studies on the parent compound, piperazine, and the related compound, 1-phenylpiperazine, provide context. Piperazine generally exhibits low acute toxicity. europa.eu In rats, the oral LD50 for piperazine was estimated to be between 2500 and 2600 mg/kg body weight. industrialchemicals.gov.au Signs of toxicity at high doses included shortness of breath, apathy, staggering, and tremors. industrialchemicals.gov.au The dermal LD50 in rabbits was estimated at 8300 mg/kg bw. industrialchemicals.gov.au

In contrast, the related compound 1-Phenylpiperazine shows higher acute toxicity, with a reported oral LD50 in rats of 210 mg/kg. wikipedia.org

Overdoses of piperazine have been associated with neurotoxic effects in various animal species. industrialchemicals.gov.au In cats and dogs, piperazine neurotoxicity can manifest as muscle tremors, uncoordinated gait (ataxia), and behavioral changes. nih.gov An accidental overdose in a 20-day-old calf resulted in neurological and gastrointestinal symptoms. veterinarypaper.com These effects are suggested to be related to the compound's activity as a GABA (gamma-aminobutyric acid) agonist. nih.gov

Table 2: Acute Toxicity Data for Piperazine and a Related Analogue

| Compound | Animal Model | Route of Administration | LD50 Value | Reference |

| Piperazine | Rat | Oral | ~2600 mg/kg bw | industrialchemicals.gov.au |

| Piperazine | Rabbit | Dermal | 8300 mg/kg bw | industrialchemicals.gov.au |

| 1-Phenylpiperazine | Rat | Oral | 210 mg/kg | wikipedia.org |

Intestinal Permeation Enhancing Ability and Associated Toxicity

Phenylpiperazine derivatives have been investigated for their potential to act as intestinal permeation enhancers, which could facilitate the oral delivery of poorly absorbed drugs. nih.govnih.gov However, this function must be balanced against potential toxicity to the intestinal epithelium.

Studies on phenylpiperazine derivatives using Caco-2 cells, a human colon adenocarcinoma cell line that models the intestinal barrier, have shown that the chemical structure is a key determinant of toxicity. nih.gov Specifically, the introduction of a hydroxyl group onto the phenyl ring—as is the case in this compound—was found to significantly increase toxicity to these cells. nih.gov

Further research on the closely related compounds 1-Phenylpiperazine (PPZ) and 1-(4-methylphenyl)piperazine (B1266050) (1-4-MPPZ) provided more detailed toxicological insights. In vitro high-content analysis in Caco-2 cells showed that these compounds decreased mitochondrial membrane potential and increased plasma membrane potential, indicating an impact on cellular energy metabolism and membrane integrity. nih.gov Despite these in vitro findings, when the same compounds were applied to isolated rat colonic mucosae, they induced an increase in paracellular permeability without causing observable histological damage. nih.gov This suggests that the in vitro cytotoxicity may not directly translate to tissue damage in an ex vivo model under the conditions tested.

Table 3: Toxicological Findings for Phenylpiperazine Derivatives in Intestinal Models nih.gov

| Model System | Compound(s) | Observed Toxicological Effect |

| Caco-2 Cells | 1-Phenylpiperazine (PPZ), 1-(4-methylphenyl)piperazine (1-4-MPPZ) | Decreased mitochondrial membrane potential |

| Caco-2 Cells | 1-Phenylpiperazine (PPZ), 1-(4-methylphenyl)piperazine (1-4-MPPZ) | Increased plasma membrane potential |

| Isolated Rat Colonic Mucosae | 1-Phenylpiperazine (PPZ), 1-(4-methylphenyl)piperazine (1-4-MPPZ) | No significant histological damage |

Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the molecular structure of 1-(4-Hydroxyphenyl)piperazine. Each technique provides unique information about the compound's atomic composition, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's structure.

¹H NMR: The proton NMR spectrum of this compound and its derivatives reveals distinct signals corresponding to the aromatic protons on the hydroxyphenyl ring and the aliphatic protons on the piperazine (B1678402) ring. nih.gov The aromatic protons typically appear as a set of doublets in the 6.6-6.9 ppm range, characteristic of a 1,4-disubstituted benzene (B151609) ring. nih.gov The protons on the piperazine ring usually present as multiplets around 2.9-3.8 ppm. nih.gov The chemical shifts and coupling constants provide detailed information about the connectivity and spatial relationships of the protons. The phenolic hydroxyl proton (OH) and the amine proton (NH) of the piperazine ring are also observable, though their chemical shifts can vary depending on the solvent and concentration. nih.gov

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. For derivatives of this compound, characteristic signals are observed for the piperazine ring carbons (typically in the 40-55 ppm range) and the aromatic carbons (115-155 ppm range). nih.gov The carbon atom attached to the hydroxyl group (C-OH) is typically found at the lower field end of the aromatic region (e.g., ~151 ppm). nih.gov

Table 1: Representative ¹H NMR Spectral Data for a (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone derivative (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.91 | s | 1H | OH |

| 7.52-7.55 | m | 1H | ArH |

| 7.47-7.50 | m | 2H | ArH |

| 7.37-7.40 | m | 1H | ArH |

| 6.80 | d | 2H | ArH (H-3" and H-5") |

| 6.65 | d | 2H | ArH (H-2" and H-6") |

| 3.74 | bs | 2H | CH₂ (piperazine) |

| 2.97 | m | 6H | 3xCH₂ (piperazine) |

| Data derived from a study on a derivative of this compound. nih.gov |

Table 2: Representative ¹³C NMR Spectral Data for a (4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone derivative (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 167.8 | C=O |

| 151.9 | C-4" (Ar-OH) |

| 144.2 | C-1" (Ar-N) |

| 138.4 | C-1' |

| 133.7 | C-3' |

| 130.9 | C-5' |

| 129.9 | C-4' |

| 127.2 | C-2' |

| 126.0 | C-6' |

| 119.0 | C-3" and C-5" |

| 115.9 | C-2" and C-6" |

| 50.8 | C-3 and C-5 (piperazine) |

| 47.6 | CH₂ (piperazine) |

| 42.1 | CH₂ (piperazine) |

| Data derived from a study on a derivative of this compound. nih.gov |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features. fishersci.no

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | O-H stretch | Phenol |

| 3350-3250 | N-H stretch | Secondary Amine (Piperazine) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2800 | C-H stretch | Aliphatic (Piperazine) |

| 1610-1580, 1500-1450 | C=C stretch | Aromatic Ring |

| 1260-1200 | C-O stretch | Phenol |

| 1250-1180 | C-N stretch | Aryl-Amine |

| Ranges are based on standard infrared correlation tables. vscht.cz |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the hydroxyphenyl chromophore in this compound makes it UV-active. This property is particularly useful for detection in chromatographic techniques. nih.govresearchgate.net The spectrum is expected to show absorption maxima characteristic of a substituted phenol.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. This allows for the determination of the molecular weight and can help in confirming the molecular formula. chemicalbook.com The molecular weight of this compound is 178.23 g/mol . chemicalbook.com Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would involve cleavage of the piperazine ring and the bond between the phenyl group and the piperazine nitrogen.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | chemicalbook.com |

| Molecular Weight | 178.23 | chemicalbook.com |

| Nominal Mass | 178 | |

| Expected Key Fragments | Fragments from piperazine ring cleavage, loss of phenolic fragments | researchgate.net |

Chromatographic Methods for Purity and Quantitative Analysis (e.g., HPLC)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common chromatographic method for the analysis of non-volatile organic compounds like this compound. It is used to determine the purity of a sample and to quantify its concentration.

A typical HPLC analysis involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Due to the presence of the phenyl group, UV detection is a suitable and widely used method for this compound. The retention time of the compound is characteristic under specific chromatographic conditions, and the area under the peak is proportional to its concentration, allowing for quantitative analysis. Purity is often assessed by calculating the percentage of the main peak area relative to the total area of all observed peaks. Commercial suppliers often specify purity as determined by chromatographic methods. tcichemicals.com

Table 5: Example HPLC Method Parameters for Analysis of Piperazine Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 50 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water with an additive (e.g., formic acid or ammonium (B1175870) acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| These are general parameters and would require optimization for this compound specifically. sielc.com |

X-ray Crystallography for Solid-State Structure Determination

Table 6: Crystal Data and Structure Refinement for 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone

| Parameter | Value |

| Empirical Formula | C₁₂H₁₆N₂O₂ |

| Formula Weight | 220.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.13183 (19) |

| b (Å) | 12.0106 (4) |

| c (Å) | 14.8704 (5) |

| β (°) | 94.025 (3) |

| Volume (ų) | 1092.46 (6) |

| Z | 4 |

| Temperature (K) | 173 |

| Radiation type | Cu Kα |

| Data from the single-crystal X-ray study of 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. nih.gov |

常见问题

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 1-(4-hydroxyphenyl)piperazine derivatives, and how are they characterized?

- Methodological Answer : Synthesis typically involves coupling 4-(1-piperazinyl)phenol with aromatic ketones or halides via nucleophilic substitution. For example, derivatives like (4-(4-hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone are synthesized with yields ranging from 41% to 92%, depending on substituent reactivity. Characterization includes nuclear magnetic resonance (NMR), melting point determination, and thin-layer chromatography (Rf values) to confirm purity and structure .

- Example Data :

| Compound (CAS) | Yield | Melting Point (°C) | Rf Value |

|---|---|---|---|

| (3-Bromophenyl)methanone (1624460-64-5) | 83% | 153–154 | 0.41 |

| (4-Bromophenyl)methanone (1024254-02-1) | 41% | 190–191 | 0.39 |

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Enzyme inhibition assays (e.g., AbTYR tyrosinase inhibition) measure IC50 values using spectrophotometric methods. Antioxidant activity is assessed via radical scavenging (e.g., DPPH assay). Kinetic studies (e.g., Michaelis-Menten plots) determine inhibition mechanisms (competitive/non-competitive) .

Advanced Research Questions

Q. How can structural modifications improve the inhibitory potency of this compound derivatives against enzymatic targets?

- Methodological Answer : Reducing spacer length between the piperazine core and aromatic tail enhances binding affinity. For example, shortening the spacer in compound A improved AbTYR inhibition (IC50 = 3.8 µM vs. 28.9 µM for the parent compound). Introducing electron-withdrawing groups (e.g., bromine) on the aromatic tail further optimizes activity. Structure-activity relationship (SAR) studies guide rational design .

Q. What analytical techniques effectively differentiate structural isomers of piperazine derivatives, and how are parameters optimized?

- Methodological Answer : Raman microspectroscopy with multivariate analysis (Principal Component Analysis [PCA] + Linear Discriminant Analysis [LDA]) distinguishes isomers. Key parameters:

- Laser power : 20 mW

- Scans : 128–256

- Data processing : PCA reduces dimensionality, while LDA achieves >99% separation of isomers (e.g., trifluoromethylphenyl vs. chlorophenyl derivatives) .

Q. How do thermodynamic properties (e.g., pKa) of this compound derivatives influence drug design?

- Methodological Answer : Substituents alter pKa values, affecting solubility and bioavailability. For example, hydroxyl groups lower pKa (increasing water solubility), while electron-donating groups (e.g., methoxy) raise it. Studies at 298–323 K show pKa shifts of 0.5–1.2 units with substituent changes, validated via potentiometric titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。